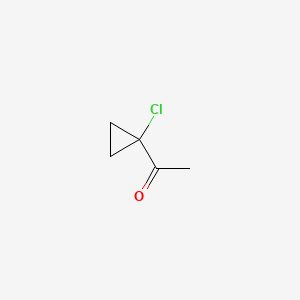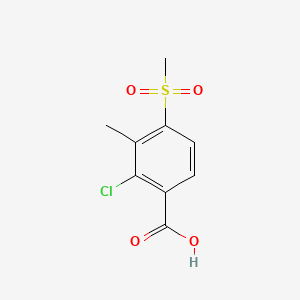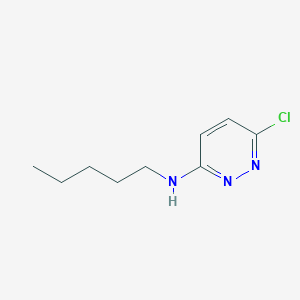
N-(3-(Diethoxymethylsilyl)propyl)ethylendiamin
Übersicht
Beschreibung
“N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine” is a chemical compound with the molecular formula C10H26N2O2Si . It has an average mass of 234.411 Da and a monoisotopic mass of 234.176361 Da .
Chemical Reactions Analysis
“N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine” can react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes .Physical And Chemical Properties Analysis
This compound has a boiling point of 302.6±42.0 °C at 760 mmHg and a flash point of 136.8±27.9 °C . It has 4 hydrogen bond acceptors and 3 hydrogen bond donors .Wissenschaftliche Forschungsanwendungen
Oberflächenmodifizierung von Kieselgel
Diese Verbindung wird als organischer Ligand für die Oberflächenmodifizierung von Kieselgel verwendet. Das modifizierte Kieselgel kann dann zur Aufnahme von Schwermetallionen aus Lösungen eingesetzt werden, was es wertvoll für die Umweltbereinigung und Wasseraufbereitungsprozesse macht .
Funktionalisierung von Kohlenstoff-Nanoröhren
N-(3-(Diethoxymethylsilyl)propyl)ethylendiamin: kann mit fluorierten Kohlenstoff-Nanoröhren (F-CNT) reagieren, um aminalkylalkoxysilan-funktionalisierte Kohlenstoff-Nanoröhren zu bilden. Diese Funktionalisierung verbessert die Dispersion von Kohlenstoff-Nanoröhren in organischen Lösungsmitteln, was für ihre Anwendung in Verbundwerkstoffen entscheidend ist .
Safety and Hazards
Wirkmechanismus
- The primary target of N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine is not well-documented in the literature. However, it is commonly used as a catalyst in various chemical reactions . As a corrosion inhibitor, it forms a protective layer on metal surfaces, preventing corrosion .
Target of Action
Biochemische Analyse
Biochemical Properties
N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form stable complexes with metal ions, which can influence enzymatic activities. For instance, it can act as a ligand for metal ions, facilitating the catalytic activities of metalloenzymes. Additionally, N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and stability .
Cellular Effects
N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of signaling proteins and receptors. This compound has been shown to alter gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine can impact cellular metabolism by influencing the activity of metabolic enzymes and altering metabolite levels .
Molecular Mechanism
The molecular mechanism of N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to changes in their conformation and activity. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. Additionally, N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzymatic activities or improving cellular function. At high doses, N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine can exhibit toxic or adverse effects, including cytotoxicity, oxidative stress, and disruption of cellular homeostasis. It is crucial to determine the optimal dosage range to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized through enzymatic reactions, leading to the formation of metabolites that can further participate in biochemical processes. Understanding the metabolic pathways of N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine is essential for elucidating its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine can interact with binding proteins, influencing its localization and accumulation. The distribution of the compound within different cellular compartments can affect its activity and function .
Subcellular Localization
N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine may localize to the cytoplasm or other organelles, where it can interact with enzymes and other biomolecules .
Eigenschaften
IUPAC Name |
N'-[3-[diethoxy(methyl)silyl]propyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N2O2Si/c1-4-13-15(3,14-5-2)10-6-8-12-9-7-11/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBPOJLDZXHVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCCNCCN)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801228100 | |
| Record name | N-β-(Aminoethyl)-γ-aminopropylmethyldiethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70240-34-5 | |
| Record name | N-β-(Aminoethyl)-γ-aminopropylmethyldiethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70240-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070240345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-β-(Aminoethyl)-γ-aminopropylmethyldiethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(diethoxymethylsilyl)propyl]ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





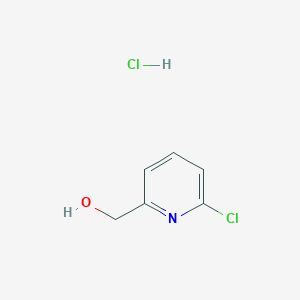
![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)

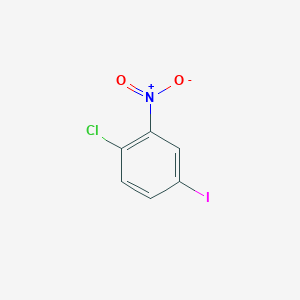
![Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B1590747.png)

